

# **SGN-70 Binding Affinity to CD70 Receptor**

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Compound of Interest

Compound Name: Anticancer agent 70

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SGN-70 demonstrates a high binding affinity for the CD70 receptor, a critical factor for its therapeutic efficacy. The affinity of the humanized monoclonal antibody, SGN-70, for CD70 was found to be within two-fold of its chimeric precursor, c1F6.[1]

Table 1: Binding Affinity of Anti-CD70 Antibodies

Antibody	Apparent Dissociation Constant (Kd) (nmol/L)	Cell Line Used
SGN-70	0.97[1]	786-O (CD70+)[1]
c1F6 (chimeric)	0.55[1]	786-O (CD70+)[1]

All IgG variants of a humanized anti-CD70 antibody, h1F6, bound to CD70+ 786-O cells with an apparent affinity of approximately 1 nmol/L, and this binding was not negatively impacted by drug conjugation.[2][3]

# Experimental Protocol: Cell-Based Saturation Binding Assay

A cell-based saturation binding assay was employed to determine the apparent binding affinities of SGN-70 and its chimeric counterpart, c1F6.[1]

Methodology:

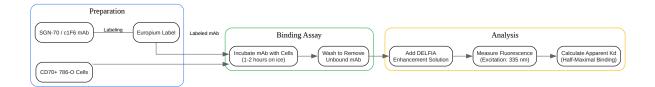
## Foundational & Exploratory



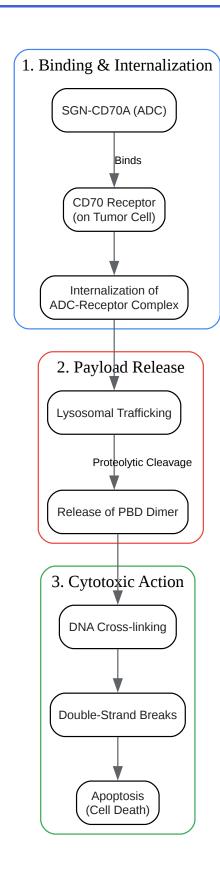


- Antibody Labeling: The monoclonal antibodies (SGN-70 and c1F6) were directly labeled with europium.[1]
- Cell Preparation: CD70-positive 786-O tumor cells were used for the assay.[1]
- Incubation: Increasing concentrations of the europium-labeled antibodies were added to the 786-O cells.[1] The mixture was incubated for 1 to 2 hours on ice to allow binding.[1]
- Washing: The cells were washed to remove any unbound antibodies.[1]
- Signal Detection: The labeled cells were resuspended in a DELFIA enhancement solution.[1]
   The fluorescence was then measured using a microplate reader at an excitation wavelength of 335 nm.[1]
- Data Analysis: The apparent Kd values were determined based on the half-maximal binding observed in the assay.[1]









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## References

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